molecular formula C15H11NO3 B5715304 methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate

methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B5715304
M. Wt: 253.25 g/mol
InChI Key: ZHGLBEHYMJRBAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of quinoline, dimethyl fumarate, and ethyl diazoacetate in the presence of a copper(II) catalyst. This one-pot assembly method is efficient and yields the desired product through the generation of quinolinium ylides .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate include other pyrroloquinoline derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-19-15(18)14-8-11(9-17)13-7-6-10-4-2-3-5-12(10)16(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLBEHYMJRBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2N1C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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